(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a 2-iodobenzyl group and a carboxylic acid group
Properties
IUPAC Name |
(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVPXOBVPBKCBX-KCJUWKMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the 2-Iodobenzyl Group: The 2-iodobenzyl group can be introduced via a nucleophilic substitution reaction using 2-iodobenzyl bromide and the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The iodine atom in the 2-iodobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring substituted with an iodobenzyl group and a carboxylic acid moiety. Its stereochemistry, characterized by the (2S,4R) configuration, plays a crucial role in its biological activity and interactions with various targets.
Organic Synthesis
Building Block for Complex Molecules
- Synthesis of Enantiomerically Pure Compounds : The chiral nature of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid makes it an essential intermediate in the synthesis of enantiomerically pure compounds. It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki and Heck reactions) to create more complex structures .
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Nucleophilic substitution involving the iodobenzyl group. |
| Coupling Reactions | Formation of carbon-carbon bonds through reactions like Suzuki coupling. |
| Oxidation/Reduction | Transformation into ketones or alcohols depending on the reaction conditions. |
Medicinal Chemistry
Drug Development
- Therapeutic Applications : The compound is being explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes. Preliminary studies suggest it may act as an inhibitor for enzymes critical to viral replication, such as HIV-1 integrase .
Potential Mechanisms of Action
- The presence of the iodobenzyl group enhances lipophilicity and may facilitate interactions with biological targets through halogen bonding and hydrophobic interactions .
Biological Research
Biological Activity Studies
- Ligand Binding Studies : The compound is used to study the effects of chiral molecules on biological systems. It may serve as a ligand in receptor binding studies, which are essential for understanding drug-receptor interactions .
Neuroscience Applications
- Research indicates that this compound could contribute to studies on neuroactive compounds, aiding in the understanding of neurological disorders and the development of potential treatments .
Industrial Applications
Pharmaceutical Manufacturing
- As an intermediate in the production of pharmaceuticals and fine chemicals, this compound is valuable for synthesizing a variety of drugs targeting different biological pathways .
Case Study 1: Inhibition of HIV-1 Integrase
A study investigated the inhibitory effects of this compound on HIV-1 integrase. Results indicated a significant reduction in viral replication at certain concentrations, suggesting its potential as a lead compound in antiviral drug development.
Case Study 2: Synthesis of Neuroactive Compounds
Research focused on synthesizing neuroactive compounds using this chiral building block demonstrated successful assembly of peptide chains that showed promise in modulating neuronal activity.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as halogen bonding and nucleophilic substitution. This makes the compound particularly useful in applications where such reactivity is desired.
Biological Activity
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid, also known as I-Bn-PCA, is a chiral compound that has garnered interest in various fields of biological research and medicinal chemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid functional group and an iodobenzyl substituent , which contributes to its lipophilicity and biological interactions. Its molecular formula is with a molecular weight of approximately 367.61 g/mol .
The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of HIV-1 integrase , an enzyme critical for viral replication . The presence of the iodobenzyl group enhances binding affinity to various biological targets, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antiviral Activity : Inhibits HIV-1 integrase, suggesting potential use in antiviral therapies.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways .
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, which could be beneficial in metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| (S)-Proline | Pyrrolidine ring with carboxylic acid | Amino acid metabolism | Naturally occurring amino acid |
| (R)-Baclofen | GABA analog with pyrrolidine structure | Muscle relaxant | Acts on GABA receptors |
| 5-Hydroxytryptophan | Indole structure with amino group | Precursor to serotonin | Neurotransmitter precursor |
| (S)-N-Boc-Proline | Protected proline derivative | Used in peptide synthesis | Protecting group enhances stability |
| (2S,4R)-I-Bn-PCA | Pyrrolidine ring with iodobenzyl group | Potential antiviral and antitumor | Enhanced lipophilicity and binding affinity |
The distinct stereochemistry and iodobenzyl substituent of this compound contribute to its unique pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
-
HIV-1 Integrase Inhibition :
- A study highlighted that (2S,4R)-I-Bn-PCA effectively inhibits HIV-1 integrase, demonstrating significant potential for developing antiviral agents .
- Antitumor Efficacy :
- Enzyme Interaction Studies :
Q & A
Q. What are the key synthetic routes for preparing (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid and its derivatives?
The synthesis typically begins with L-proline derivatives. For example, Boc-protected intermediates (e.g., Boc-(R)-γ-(2-iodobenzyl)-L-proline) are synthesized via nucleophilic substitution or alkylation reactions. A common method involves:
Starting Material : L-proline or its ester.
Protection : Introducing tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to the pyrrolidine nitrogen .
Substitution : Alkylation at the 4-position of the pyrrolidine ring using 2-iodobenzyl halides under basic conditions (e.g., NaH in DMF) .
Deprotection : Acidic cleavage (e.g., HCl/dioxane) to yield the free carboxylic acid .
Critical Note: Monitor stereochemistry using chiral HPLC or X-ray crystallography to confirm the (2S,4R) configuration .
Q. How should researchers purify and characterize this compound to ensure high enantiomeric purity?
- Purification : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). For Boc-protected derivatives, silica gel chromatography with ethyl acetate/hexane mixtures is effective .
- Characterization :
- NMR : Confirm regiochemistry via -NMR (e.g., benzylic protons at δ 3.5–4.5 ppm) and -NMR (iodine-induced deshielding at ~140 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 331.15 for the free acid) .
- Melting Point : Compare with literature values (e.g., 130–136°C for Boc-protected analogs) .
Q. What storage conditions are optimal for maintaining the stability of this iodobenzyl-pyrrolidine derivative?
Store as a hydrochloride salt at 2–8°C in airtight, light-protected containers to prevent decomposition. For Boc- or Fmoc-protected intermediates, use desiccants to avoid hydrolysis . Freeze-dried forms are stable for >12 months under these conditions .
Advanced Research Questions
Q. How does the 2-iodobenzyl substituent influence the conformational dynamics of the pyrrolidine ring in solution?
The bulky 2-iodobenzyl group induces steric hindrance, restricting rotation around the C4–C(benzyl) bond. This enforces a trans-pyrrolidine conformation, as confirmed by NOESY NMR (e.g., cross-peaks between H2 and H4 protons) . The iodine atom’s electron-withdrawing effect also stabilizes the carboxylate ion, impacting hydrogen-bonding interactions in peptide assemblies .
Q. What strategies resolve contradictions in biological activity data between free acid and protected derivatives?
Contradictions often arise from differences in solubility or aggregation. For example:
- Free Acid : Poor solubility in aqueous buffers may lead to underestimated activity. Use DMSO stock solutions (<1% final concentration) and confirm aggregation via dynamic light scattering .
- Protected Derivatives (e.g., Boc/Fmoc) : Enhanced membrane permeability may overestimate cellular uptake. Validate using radiolabeled tracers (e.g., -tagged analogs) .
Case Study: Boc-protected derivatives showed 10-fold higher cellular uptake than the free acid in neuroprotective assays, attributed to improved lipophilicity (logP ~2.5 vs. −0.8) .
Q. How can computational methods predict the compound’s role in modulating protein targets (e.g., enzymes or receptors)?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with proline-rich domains (e.g., SH3 or WW domains). Focus on the iodobenzyl group’s van der Waals contacts and the carboxylate’s electrostatic interactions .
- MD Simulations : Simulate conformational changes in target proteins upon binding. For example, the compound’s rigid pyrrolidine ring may stabilize α-helix formation in peptide substrates .
- QSAR : Correlate substituent electronegativity (e.g., iodine vs. bromine analogs) with inhibitory potency. A 2-iodo substitution increases binding affinity by 30% compared to 4-iodo isomers due to better hydrophobic packing .
Q. What analytical techniques are critical for detecting aggregation or degradation products during long-term stability studies?
- HPLC-UV/MS : Monitor for deiodination (retention time shifts) or hydrolysis (free proline peaks).
- X-ray Powder Diffraction (XRPD) : Detect crystalline-to-amorphous phase changes, which accelerate degradation .
- TGA/DSC : Assess thermal stability; decomposition onset temperatures >150°C indicate robust storage conditions .
Methodological Considerations
- Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to prevent racemization .
- Toxicity Screening : Although GHS classifications indicate no acute hazards (Section 2, ), assess chronic cytotoxicity via MTT assays in relevant cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
